An In-Depth Technical Guide to N,N'-Dibenzylethylenediamine Diacetate
An In-Depth Technical Guide to N,N'-Dibenzylethylenediamine Diacetate
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of N,N'-Dibenzylethylenediamine Diacetate. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this important pharmaceutical intermediate.
Introduction
N,N'-Dibenzylethylenediamine diacetate, often abbreviated as DBED, is a white, needle-shaped crystalline or powdered organic compound.[1][2] It is a key reagent in the pharmaceutical industry, most notably as a crucial component in the formulation of long-acting penicillin preparations.[1][2] Its ability to form a stable, sparingly soluble salt with penicillin G allows for the slow release of the antibiotic after intramuscular injection, thereby prolonging its therapeutic effect. Beyond this primary application, DBED also finds utility as a chelating agent and a catalyst in organic synthesis.[3] This guide will delve into the core technical aspects of DBED, providing practical insights for its application in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N'-Dibenzylethylenediamine Diacetate is fundamental for its effective use in experimental and manufacturing settings. These properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | N,N'-Dibenzylethylenediamine diacetate | [4] |
| Synonyms | DBED, Benzathine Diacetate | [2] |
| CAS Number | 122-75-8 | [4] |
| Molecular Formula | C₂₀H₂₈N₂O₄ | [4] |
| Molecular Weight | 360.45 g/mol | [4] |
| Appearance | White to off-white crystalline solid or powder | [1][4] |
| Melting Point | 113-119 °C | [1][5] |
| Solubility | Soluble in water (150 g/L at 20°C) and ethanol; slightly soluble in benzene, acetone, and ethyl acetate. | [1][2][6] |
| pH | 5-6 (50 g/L in H₂O at 20°C) | [6] |
Synthesis and Purification
Several synthetic routes for the preparation of N,N'-Dibenzylethylenediamine Diacetate have been established. The choice of a particular method often depends on factors such as cost, availability of starting materials, and environmental considerations.
Common Synthetic Pathways
Three primary methods for the synthesis of DBED have been reported:[1]
-
Condensation of Benzaldehyde with Ethylenediamine: This is a widely used industrial method. It involves the initial condensation of benzaldehyde with ethylenediamine to form N,N'-dibenzylidene ethylenediamine. This intermediate is then catalytically hydrogenated to yield N,N'-dibenzylethylenediamine. Finally, the diacetate salt is formed by reacting the diamine with acetic acid.[2] The requirement for a hydrogenation catalyst can increase the production cost.[1]
-
Condensation of Benzyl Chloride with Ethylenediamine: This method utilizes the reaction of benzyl chloride with ethylenediamine. While feasible, benzyl chloride is a reactive and hazardous material that can cause allergies and pose environmental risks during production and storage.[1]
A more environmentally friendly approach has been developed that utilizes by-products from the production of long-acting cephalosporin drugs, such as N,N'-dibenzylethylenediamine hydrochloride or sulfate. These by-products are neutralized, extracted, concentrated, and then treated with acetic acid to yield high-purity DBED.[1]
Experimental Protocol: Synthesis via Benzaldehyde and Ethylenediamine
The following is a representative experimental protocol for the synthesis of N,N'-Dibenzylethylenediamine Diacetate, based on a patented method.[2]
Step 1: Synthesis of N,N'-Dibenzylidene Ethylenediamine
-
In a suitable reaction vessel, combine benzaldehyde and ethylenediamine.
-
The reaction is typically carried out in an organic solvent.
-
The mixture is stirred at a controlled temperature (e.g., 60-120°C) for a specified time (e.g., 1-48 hours) to drive the condensation reaction to completion.
-
The resulting N,N'-dibenzylidene ethylenediamine can be isolated as a solid.
Step 2: Catalytic Hydrogenation to N,N'-Dibenzylethylenediamine
-
The N,N'-dibenzylidene ethylenediamine from Step 1 is dissolved in an appropriate organic solvent, such as ethyl acetate.
-
A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.
-
The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at a controlled temperature (e.g., 50-150°C) and pressure (e.g., 0-10 MPA) until the reaction is complete.
-
Upon completion, the catalyst is removed by filtration.
Step 3: Salt Formation to N,N'-Dibenzylethylenediamine Diacetate
-
The solution of N,N'-dibenzylethylenediamine from Step 2 is treated with glacial acetic acid. The molar ratio of the diamine to acetic acid is a critical parameter to control.
-
The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) with stirring.
-
Upon cooling, N,N'-Dibenzylethylenediamine Diacetate crystallizes from the solution.
-
The crystalline product is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried under vacuum.
Caption: Synthetic workflow for N,N'-Dibenzylethylenediamine Diacetate.
Analytical Characterization
For quality control and research purposes, the identity and purity of N,N'-Dibenzylethylenediamine Diacetate are confirmed using various analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. A representative ¹H NMR spectrum can be found in the ChemicalBook database, which provides shifts and integration values for the different protons in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum reveals the presence of characteristic functional groups. An example IR spectrum is available on ChemicalBook, showing key absorptions for N-H, C-H (aromatic and aliphatic), and carboxylate groups.
-
-
Mass Spectrometry (MS):
-
Crystallography:
-
To date, the crystal structure of N,N'-Dibenzylethylenediamine Diacetate has not been reported in publicly accessible crystallographic databases. X-ray crystallography would provide definitive information on the solid-state conformation and packing of the molecule.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of N,N'-Dibenzylethylenediamine Diacetate and quantifying it in various matrices. While specific, validated analytical methods are often proprietary, a general approach can be outlined.
General HPLC-UV Method Development:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection at a wavelength where the aromatic rings of the benzyl groups absorb (e.g., around 254 nm) is appropriate.
-
Quantification: Quantification is achieved by creating a calibration curve with certified reference standards.
Note: A detailed, validated analytical protocol for the quantification of N,N'-Dibenzylethylenediamine Diacetate is not publicly available and would need to be developed and validated in-house according to regulatory guidelines (e.g., ICH).
Applications in Drug Development and Research
Long-Acting Penicillin Formulations
The primary and most significant application of N,N'-Dibenzylethylenediamine Diacetate is in the preparation of benzathine penicillin G. The diamine component, N,N'-dibenzylethylenediamine (often referred to as benzathine), forms a salt with two molecules of penicillin G. This salt, benzathine benzylpenicillin, has very low solubility in water.
When administered via intramuscular injection, the benzathine penicillin G forms a depot at the injection site. From this depot, the active penicillin G is slowly released into the bloodstream as the salt dissolves.[7] This slow-release mechanism maintains a therapeutic concentration of penicillin G in the body for an extended period, reducing the need for frequent injections and improving patient compliance. This is particularly beneficial for the treatment of infections that require prolonged antibiotic therapy, such as syphilis and rheumatic fever prophylaxis.
Caption: Mechanism of action for depot penicillin formulations.
Chelating Agent and Catalysis
N,N'-Dibenzylethylenediamine is a bidentate ligand capable of forming stable complexes with various metal ions.[3] This property makes its diacetate salt a useful chelating agent in various chemical processes. In pharmaceutical formulations, it can help to stabilize the product by sequestering trace metal ions that might otherwise catalyze degradation reactions.[3]
In the field of organic synthesis, chiral derivatives of N,N'-dibenzylethylenediamine have been explored as ligands in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. While specific examples for the diacetate salt itself are not widely reported, the underlying diamine structure is a common motif in catalyst design.
Safety and Handling
N,N'-Dibenzylethylenediamine Diacetate is considered harmful if swallowed.[8] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[9]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]
-
Conclusion
N,N'-Dibenzylethylenediamine Diacetate is a compound of significant importance in the pharmaceutical industry, primarily due to its role in enabling long-acting penicillin therapies. Its synthesis is well-established, and its physicochemical properties are well-characterized, although more detailed data on its solubility in a wider range of organic solvents, its mass spectrometric fragmentation, and its crystal structure would be beneficial for the scientific community. As research continues into novel drug delivery systems and catalytic processes, the utility of this versatile molecule and its derivatives is likely to expand.
References
- CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents. (n.d.).
- US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents. (n.d.).
Sources
- 1. kuey.net [kuey.net]
- 2. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scbt.com [scbt.com]
- 5. N,N'-Dibenzylethylenediamine diacetate, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N'-Dibenzylethylenediamine Diacetate | LGC Standards [lgcstandards.com]
